molecular formula C15H13NO B15208135 5-Benzyl-2-methylbenzoxazole CAS No. 92552-31-3

5-Benzyl-2-methylbenzoxazole

Cat. No.: B15208135
CAS No.: 92552-31-3
M. Wt: 223.27 g/mol
InChI Key: QJPSBMDBZCLZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-2-methylbenzoxazole is a heterocyclic compound with the molecular formula C15H13NO. It is a derivative of benzoxazole, characterized by a benzyl group attached to the fifth position and a methyl group attached to the second position of the benzoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-2-methylbenzoxazole typically involves the cyclization of 2-aminophenol with benzyl derivatives under specific conditions. One common method includes the reaction of 2-aminophenol with benzyl chloride in the presence of a base, such as potassium carbonate, to form the desired benzoxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts, such as metal catalysts or nanocatalysts, may be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2-methylbenzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

Scientific Research Applications

5-Benzyl-2-methylbenzoxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzyl-2-methylbenzoxazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-2-methylbenzoxazole is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability, solubility, and interaction with specific targets, making it a valuable compound for various applications .

Properties

CAS No.

92552-31-3

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

5-benzyl-2-methyl-1,3-benzoxazole

InChI

InChI=1S/C15H13NO/c1-11-16-14-10-13(7-8-15(14)17-11)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3

InChI Key

QJPSBMDBZCLZKY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.